2-Amino-5-bromopyrimidine
Overview
Description
2-Amino-5-bromopyrimidine is an organic compound with the molecular formula C4H4BrN3 It is a brominated derivative of pyrimidine, characterized by the presence of an amino group at the 2-position and a bromine atom at the 5-position on the pyrimidine ring
Mechanism of Action
Target of Action
2-Amino-5-bromopyrimidine is a brominated aromatic amine reagent . It is primarily used as an intermediate for the preparation of sulfanilamides and amino acids containing the pyrimidine ring system . These products are potential antiviral agents .
Mode of Action
It is known to be used in the synthesis of pyridine, pyrimidine, and pyridinone c-nucleoside phosphoramidites . It is also used in the synthesis of 2-phthalimido-5-bromopyrimidine .
Biochemical Pathways
Given its use in the synthesis of sulfanilamides and amino acids containing the pyrimidine ring system , it can be inferred that it may influence the pathways related to these compounds.
Result of Action
The products synthesized using this compound as an intermediate are potential antiviral agents , suggesting that it may have a role in inhibiting viral replication or other related processes.
Biochemical Analysis
Biochemical Properties
It is known that this compound plays a role in the synthesis of pyridine, pyrimidine, and pyridinone C-nucleoside phosphoramidites . These are key components in the structure of nucleic acids, which are essential for the storage and transmission of genetic information. Therefore, 2-Amino-5-bromopyrimidine may interact with enzymes, proteins, and other biomolecules involved in these processes .
Cellular Effects
The cellular effects of this compound are not well-documented. Given its role in the synthesis of nucleoside phosphoramidites, it may influence cell function by affecting the structure and function of nucleic acids. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be involved in the synthesis of nucleoside phosphoramidites . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is stable under normal conditions
Metabolic Pathways
Given its role in the synthesis of nucleoside phosphoramidites, it may interact with enzymes or cofactors involved in these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-bromopyrimidine can be synthesized through several methods. One common approach involves the bromination of 2-aminopyrimidine. The reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method includes the use of halogenated hydrocarbon solvents and inorganic alkali to facilitate the bromination process. The reaction mixture is then subjected to various purification steps, including extraction and crystallization, to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromopyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form various substituted pyrimidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are used along with ligands like triphenylphosphine.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Coupling Reactions:
Scientific Research Applications
2-Amino-5-bromopyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-Amino-6-bromopyridine: Another brominated pyridine derivative with the bromine atom at the 6-position.
2-Amino-5-chloropyridine: A chlorinated analog with similar reactivity.
Uniqueness
2-Amino-5-bromopyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and form a variety of derivatives makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
5-bromopyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3/c5-3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRHPPKWXSNZLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80998719 | |
Record name | 5-Bromopyrimidin-2(1H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80998719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7752-82-1 | |
Record name | 2-Amino-5-bromopyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7752-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-bromopyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27269 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Bromopyrimidin-2(1H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80998719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-bromopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and available spectroscopic data for 2-amino-5-bromopyrimidine?
A1: this compound has the molecular formula C4H4BrN3 and a molecular weight of 174.01 g/mol []. Its structure has been characterized using X-ray crystallography [], and spectroscopic data like IR, NMR, and UV-Vis can be found in various research articles that utilize this compound as a starting material.
Q2: How does this compound interact with metal ions?
A2: this compound can act as a ligand, coordinating to metal ions through its nitrogen atoms. Research shows it forms complexes with copper(I) bromide [], copper(II) halides [], and tetrahalometallates of cobalt and zinc []. These interactions often result in the formation of coordination polymers with diverse structural arrangements [, , , ].
Q3: How does halogen bonding influence the supramolecular assembly of this compound derivatives?
A3: Studies on bromo-substituted trezimides and tennimides derived from this compound reveal the significance of halogen bonding in their supramolecular assembly []. Short C–Br⋯Ocarbonyl and C–Br⋯Naromatic halogen bonds, often accompanied by C–Br⋯H/π(arene) contacts, drive the formation of one-dimensional halogen-bonded chains [].
Q4: What are the common synthetic routes for preparing this compound?
A4: A common approach for synthesizing this compound involves the reaction of dicyandiamide with 1-bromo-1-acetyl-3,3-propylene dichloride, followed by hydrogenation and reduction steps []. Alternative methods, including a simplified procedure that avoids the use of liquid bromine, acidic solvents, and high temperatures, have also been reported [, ].
Q5: Are there any applications of this compound in the synthesis of biologically relevant molecules?
A5: Yes, this compound serves as a valuable precursor in the multi-step synthesis of GDC-0980, a potent PI3K/mTOR inhibitor []. Additionally, it acts as a starting material for the synthesis of pyridine, pyrimidine, and pyridinone C-nucleoside phosphoramidites, which are valuable tools for investigating the role of cytosine in RNA function [].
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